molecular formula C17H23FN2O5S B360163 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine CAS No. 956970-52-8

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine

Cat. No. B360163
CAS RN: 956970-52-8
M. Wt: 386.4g/mol
InChI Key: NVRXRJHRMXPAGC-CVRLYYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine, otherwise known as NFV, is an important compound in the field of biochemistry and physiology. It has a wide range of applications in scientific research, from its use as a reagent in chemical synthesis to its role in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Sulfonyl Compounds
The design and synthesis of sulfonyl compounds, including those with structural similarities to N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine, have been explored for their chemical properties and applications in organic chemistry. The synthesis of sulfonyl hydrazones and piperidine derivatives has been achieved through methods such as microwave-assisted synthesis. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the versatility of sulfonyl and piperidine moieties in medicinal chemistry (Karaman et al., 2016).

Electrochemical Methoxylation
The anodic methoxylation of N-acyl and N-sulfonyl piperidine derivatives, including modifications that resemble the core structure of the specified compound, has been studied. These investigations shed light on the influence of N-acyl and N-sulfonyl groups on the electrochemical behavior of piperidine derivatives, contributing to the development of synthetic methodologies (Golub & Becker, 2015).

Biological Activities and Applications

Anticancer Agents
Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share structural motifs with the target compound, has been conducted to evaluate their potential as anticancer agents. This work involves the synthesis of these compounds and their evaluation against various cancer cell lines, highlighting the anticancer activities of piperidine-based derivatives (Rehman et al., 2018).

Antimicrobial and Antioxidant Properties
The synthesis and biological evaluation of novel compounds containing L-valine residues and sulfonyl phenyl moieties have been conducted. These compounds have been tested for their antimicrobial action against various bacterial and fungal strains, as well as for their antioxidant activity. Such studies contribute to the understanding of the potential uses of sulfonyl and amino acid derivatives in the development of new antimicrobial agents (Apostol et al., 2022).

properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c1-11(2)15(17(22)23)19-16(21)12-4-3-9-20(10-12)26(24,25)14-7-5-13(18)6-8-14/h5-8,11-12,15H,3-4,9-10H2,1-2H3,(H,19,21)(H,22,23)/t12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXRJHRMXPAGC-CVRLYYSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.